molecular formula C19H25N7 B6651134 N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine

Cat. No.: B6651134
M. Wt: 351.4 g/mol
InChI Key: GFZQFAHBZAGTLZ-UHFFFAOYSA-N
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Description

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its structure, which contribute to its unique chemical properties

Properties

IUPAC Name

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-20-17-10-18(23-13-22-17)26-9-5-6-14(26)11-21-12-19-24-15-7-3-4-8-16(15)25(19)2/h3-4,7-8,10,13-14,21H,5-6,9,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQFAHBZAGTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCC2CNCC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Alkylation of benzimidazole: The benzimidazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Formation of the pyrrolidine ring: The next step involves the reaction of the alkylated benzimidazole with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.

    Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize production costs. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps to understand its absorption, distribution, metabolism, and excretion in the body.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-2-amine: This compound has a similar structure but differs in the position of the pyrimidine ring.

    N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyridine-4-amine: This compound has a pyridine ring instead of a pyrimidine ring.

    N-methyl-6-[2-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyrrolidin-1-yl]pyrimidin-4-ol: This compound has a hydroxyl group instead of an amine group.

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